5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one

Physicochemical Property Lipophilicity Drug-likeness

Researchers building kinase-focused libraries often face a gap between 4-aryl and 4-heteroaryl SAR exploration. This compound bridges that gap. Its pyrazin-2-yl group introduces a recognized hinge-binding motif, while the 5,7-dimethoxychroman-2-one core provides a proven antiproliferative foundation. Sourcing this scaffold enables: - Direct comparison against 4-phenyl analogs (XLogP3-AA 0.9 vs. 3.0) to deconvolute lipophilicity and polarity contributions. - Development of 'turn-on' fluorescent probes by exploiting the pyrazine's intrinsic quenching (Ea(nr) ≈ 6.57 kJ/mol). - Use as an analytical reference standard with enhanced ESI+ ionization efficiency. Supplied with rigorous quality control and global logistics support.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
Cat. No. B12113342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(CC(=O)O2)C3=NC=CN=C3)C(=C1)OC
InChIInChI=1S/C15H14N2O4/c1-19-9-5-12(20-2)15-10(11-8-16-3-4-17-11)7-14(18)21-13(15)6-9/h3-6,8,10H,7H2,1-2H3
InChIKeyHCUNOEBEHRYXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one: Compound Overview


5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one (CAS 1427192-74-2) is a synthetic, 4-substituted 3,4-dihydrocoumarin derivative featuring a pyrazin-2-yl heteroaryl group at the C4 position and methoxy groups at C5 and C7 [1]. This structure situates it at the intersection of the bioactive chroman-2-one and 4-arylcoumarin (neoflavonoid) classes, while its pyrazine ring introduces distinct electronic and physicochemical properties that differentiate it from common 4-phenyl or 4-pyridyl analogs [2].

Pyrazine ring introduces low-lying n→π* excited states distinct from 4-aryl analogs.
Computed low lipophilicity (XLogP3-AA < 1) may suit aqueous-based assay formats.
Higher hydrogen-bond acceptor capacity (HBA count 6) alters permeability profile relative to phenyl series.

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one: Why Generic Substitution Fails


The pyrazin-2-yl substituent at the C4 position is not a simple bioisostere for a phenyl or pyridyl ring. The two nitrogen atoms in the pyrazine core significantly alter the compound's electronic configuration, introducing low-lying n→π* transitions that are absent in phenyl analogs and fundamentally change its photophysical behavior [1]. In parallel, the pyrazine group drastically modifies key physicochemical parameters: it increases the hydrogen bond acceptor (HBA) count from 4 to 6 and raises the topological polar surface area (TPSA) from 44.8 Ų to 70.5 Ų compared to the 4-phenyl analog, nearly halving the computed lipophilicity (XLogP3-AA of 0.9 vs. 3.0) [2][3]. These differences preclude any assumption of functional interchangeability in biological assays and require distinct sourcing strategies.

Property
4-Pyrazin-2-yl (Target)
4-Phenyl Analog
Lipophilicity
Markedly lower (XLogP3-AA predicted < 1)
Higher (~3)
TPSA
Above 60 Ų (exceeds typical CNS threshold)
Below 60 Ų
HBA Count
Higher hydrogen-bonding capacity
Lower
Photophysics
n→π* transitions present (quenched fluorescence)
Dominant π→π* transitions

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one – Quantitative Differentiation Evidence


Lipophilicity Shift Compared to 4-Phenyl Analog

Replacing the phenyl ring at C4 with a pyrazin-2-yl group causes a dramatic shift in lipophilicity. The target compound's computed partition coefficient (XLogP3-AA) is just 0.9, compared to a value of 3.0 for the direct structural analog 5,7-dimethoxy-4-phenylcoumarin [1][2]. This represents a greater than 100-fold reduction in predicted lipid-phase partitioning.

Lipophilicity shift
Computed property context
XLogP3-AA Δ = -2.1 log units (~126-fold lower vs. 4-phenyl analog; target 0.9, analog 3.0)
Supports aqueous-phase assay compatibility and distinct tissue distribution modeling.
Computed values; experimental logP/D measurement recommended for critical quantitative models.
Physicochemical Property Lipophilicity Drug-likeness

Increased TPSA and HBA vs. 4-Phenyl Analog

The pyrazine ring introduces two additional heteroatoms that significantly increase the compound's molecular polarity. The TPSA for the target compound is computed to be 70.5 Ų, compared to 44.8 Ų for the 4-phenyl analog [1][2]. Simultaneously, the hydrogen bond acceptor count increases from 4 to 6, directly attributable to the pyrazine nitrogen lone pairs [1][2].

TPSA & HBA increase
Computed property context
TPSA 70.5 vs. 44.8 Ų; HBA count 6 vs. 4 (target vs. 4-phenyl analog)
Permeability class differs; consider for blood-brain barrier exclusion in screening.
TPSA >60 Ų often associates with reduced passive membrane permeability.
Molecular Topology Polar Surface Area Permeability

Distinct n→π* Transitions vs. 4-Phenyl Analogs

A foundational study on the closely related pyrazinocoumarin system (a fused pyrazine-coumarin scaffold where the pyrazine ring is locked in a different orientation) demonstrated that the presence of pyrazine nitrogen atoms introduces a distinct n→π* transition manifesting as prominent shoulders in the 300–350 nm region of the UV-visible absorption spectrum [1]. For the 5,7-dimethoxy-substituted analog (5,7-DMPzC), the activation energy for non-radiative decay (Ea(nr)) was determined to be 6.57 kJ/mol, and the fluorescence quantum yield (ΦF) was in the range of 10⁻² to 10⁻⁴ [1]. These features are absent in 5,7-dimethoxycoumarin and its 4-phenyl analog, which are dominated by π→π* transitions with significantly higher fluorescence quantum yields [2].

n→π* transitions
Class-level inference
Predicted absorption shoulders 300–350 nm; fluorescence ΦF 10⁻²–10⁻⁴ (inferred from 5,7-DMPzC data); Ea(nr) = 6.57 kJ/mol.
Supports probe design based on quenched-fluorescence mechanism; distinct from π→π* dominated analogs.
Data from fused pyrazinocoumarin system; direct measurement for the 4-pyrazin-2-yl scaffold is advised.
Photophysics Fluorescence Electronic Spectroscopy

4-Substituent Impact on Antitumor Potency

In a study evaluating 4-arylcoumarins isolated from endophytic Streptomyces aureofaciens CMUAc130, the nature of the 4-substituent was shown to be a critical determinant of in vivo antitumor potency. A head-to-head comparison in a subcutaneously transplanted Lewis lung carcinoma (LLC) model in BDF-1 mice demonstrated that 5,7-dimethoxy-4-phenylcoumarin was the more potent analog, achieving a treated/control (T/C) ratio of 44.9% at 10 mg/kg (i.p.), compared to a T/C of 50.0% for 5,7-dimethoxy-4-p-methoxylphenylcoumarin at the same dose [1]. The positive control adriamycin yielded a T/C of 55.9% at 2 mg/kg.

Antitumor SAR context
Model-response context
4-Phenyl analog: T/C = 44.9% at 10 mg/kg (i.p.) in LLC BDF-1 model. 4-p-Methoxylphenyl analog: T/C = 50.0%. Target not yet tested.
Indicates 4-substituent drives measurable in vivo model-response differences; pyrazin-2-yl expected to produce distinct profile.
Reported endpoint context; model-response interpretation requires direct testing of the pyrazine analog.
Antitumor Activity In Vivo Efficacy SAR

Bulk Physicochemical Properties for Analytical Development

The compound is characterized as an orange solid with a computed density of 1.3 ± 0.1 g/cm³ and a boiling point of 433.4 ± 45.0 °C at 760 mmHg . The computed LogP (XLogP3-AA) is 0.9 [1], providing reference data for HPLC method development and pre-formulation solubility screens.

Bulk properties
Computed property context
Density 1.3±0.1 g/cm³; bp 433.4±45.0 °C (760 mmHg); exact mass 286.09535693 Da.
Reference data for incoming QC and HPLC method development.
All values computed; experimental verification recommended before critical analytical use.
Analytical Chemistry Quality Control Formulation

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one: Application Scenarios


Kinase Inhibitor Library Design with Pyrazine Scaffold

The pyrazine moiety is a recognized hinge-binding motif in kinase inhibitor design, as established by Bamford et al. (2005) for Axl and c-Met receptor tyrosine kinases . The combination of this kinase-targeting heterocycle with the bioactive 5,7-dimethoxychroman-2-one core, which itself has documented antiproliferative properties, creates a hybrid scaffold with two synergistic pharmacophoric elements. The compound's reduced lipophilicity (XLogP3-AA = 0.9) relative to typical kinase inhibitors may offer advantages in solubility-limited assay formats or for targeting polar binding pockets [1]. Researchers should prioritize this compound as a core scaffold for focused kinase inhibitor libraries rather than as a replacement for existing 4-aryl leads.

Sensing Probe Development Using n→π* Transitions

The evidence from the pyrazinocoumarin system indicates that the pyrazine nitrogen atoms introduce low-lying n→π* excited states that quench fluorescence and produce characteristic absorption shoulders in the 300–350 nm region [2]. This property is fundamentally absent in 4-phenyl analogs. The compound is uniquely suited for the development of 'turn-on' fluorescent probes, where the pyrazine moiety acts as an intrinsic quenching group that can be modulated by metal coordination, protonation, or chemical modification of the nitrogen atoms. The Ea(nr) value of 6.57 kJ/mol (class-level inference for 5,7-DMPzC) suggests that the quenching mechanism has a defined thermal activation barrier exploitable for temperature-sensitive probe design [2].

Tool Compound for 4-Substituent SAR Exploration

The Taechowisan et al. (2007) study definitively shows that the 4-substituent on the 5,7-dimethoxycoumarin scaffold is a key potency driver in vivo, with a measurable difference in T/C ratio between 4-phenyl and 4-p-methoxylphenyl analogs [3]. This compound, with its 4-pyrazin-2-yl group, represents the logical next step in a systematic SAR exploration: moving from 4-aryl to 4-heteroaryl substitution. Its significantly different LogP (0.9 vs. 3.0 for 4-Ph) and TPSA (70.5 vs. 44.8 Ų) make it an essential comparator for deconvoluting the contributions of lipophilicity, polarity, and hydrogen-bonding capacity to target binding, cellular permeability, and in vivo distribution [1]. Sourcing this compound enables the assembly of a complete 4-substituent SAR matrix.

LC-MS Reference Standard with Enhanced ESI Ionization

The presence of two basic pyrazine nitrogen atoms (HBA count = 6) enhances the compound's proton affinity, making it amenable to positive-ion electrospray ionization (ESI+) mass spectrometry. This is a practical advantage over 4-phenyl analogs (HBA count = 4), which typically ionize less efficiently [1]. The compound is recommended for use as an analytical reference standard during LC-MS/MS method development for quantifying chroman-2-one derivatives in biological matrices or reaction monitoring, with the computed exact mass of 286.09535693 Da serving as a precise mass calibration point [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Pyrazine hinge-binding motif
Solubility-limited assay compatibility
Fluorescent probe design
n→π* quenching transitions
Temperature- or analyte-dependent fluorescence response
4-Substituent SAR expansion
Heteroaryl vs. aryl substitution
In vivo model-response comparison (LLC model context)
LC-MS/MS analytical reference
ESI+ ionization assisted by pyrazine nitrogens
Accurate mass confirmation for chroman-2-one quantification
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